N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a combination of oxadiazole and thiadiazole rings. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties. The presence of multiple nitrogen and oxygen atoms in its structure makes it a candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from simpler organic precursors. One common approach is the cyclization of appropriate hydrazides or amidrazones with chloroformates or carbon disulfide under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, is common to achieve high-quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications include potential use as a pharmacophore in drug discovery, where it may interact with various biological targets due to its heterocyclic structure.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with biological systems makes it a candidate for further research in areas such as antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties tailored to various industrial needs.
Mechanism of Action
The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to therapeutic effects.
Comparison with Similar Compounds
3-Methyl-1,2,4-oxadiazole-5-carboxamide
4-Propyl-1,2,3-thiadiazole-5-carboxamide
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness: N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of oxadiazole and thiadiazole rings, which provides it with distinct chemical and biological properties compared to its similar counterparts. This combination allows for a broader range of applications and interactions with biological systems.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-3-4-7-9(18-15-13-7)10(16)11-5-8-12-6(2)14-17-8/h3-5H2,1-2H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYRPQVRYUOHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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